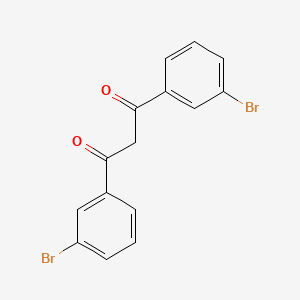

1,3-Bis(3-bromophenyl)propane-1,3-dione

Beschreibung

Significance of 1,3-Diketone Scaffolds in Organic Synthesis and Coordination Chemistry

The 1,3-diketone (or β-diketone) moiety is a highly valuable and versatile functional group in chemistry. Its importance stems from its unique electronic properties and reactivity, which make it a cornerstone in both the synthesis of complex organic molecules and the construction of metal complexes. derpharmachemica.comresearchgate.net

In organic synthesis, 1,3-diketones are prized intermediates. derpharmachemica.com The presence of two carbonyl groups enhances the acidity of the intervening methylene (B1212753) protons, facilitating the formation of a stable enolate ion. This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, which are fundamental to building more complex molecular frameworks. wikipedia.org The most classic method for synthesizing 1,3-diketones is the Claisen condensation, a robust reaction between an ester and a ketone in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction and its variations allow for the construction of a diverse array of β-diketone structures. organic-chemistry.orglibretexts.org

In coordination chemistry, 1,3-diketones are renowned for their ability to act as excellent chelating ligands. derpharmachemica.com Upon deprotonation, the resulting enolate anion can coordinate to a metal ion through both oxygen atoms, forming a stable six-membered ring. This bidentate coordination mode is observed with a vast range of metal ions across the periodic table. derpharmachemica.com The resulting metal-diketonate complexes have found applications in various fields, including catalysis, materials science, and as model systems for studying physical properties. derpharmachemica.com

Table 1: Key Attributes of 1,3-Diketone Scaffolds

| Feature | Significance in Organic Synthesis | Significance in Coordination Chemistry |

|---|---|---|

| Acidic α-protons | Easy formation of stable enolate nucleophiles for C-C bond formation. | Facilitates deprotonation to form the coordinating enolate anion. |

| Keto-Enol Tautomerism | Influences reactivity and spectroscopic properties. | The enol form is crucial for metal chelation. |

| Bidentate Nature | Not directly applicable. | Forms stable six-membered chelate rings with metal ions. derpharmachemica.com |

| Versatility | Key building block for heterocycles, carbocycles, and natural products. mdpi.com | Forms complexes with almost all metal ions, useful in catalysis and materials. derpharmachemica.com |

Overview of Brominated Organic Compounds in Synthetic Strategies

Brominated organic compounds are pivotal reagents and intermediates in synthetic organic chemistry. The bromine atom, being a good leaving group, can be readily displaced in nucleophilic substitution reactions. More significantly, the carbon-bromine bond provides a reactive handle for the formation of organometallic reagents (like Grignard or organolithium reagents) and, crucially, for transition-metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Heck, and Sonogashira couplings, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds, frequently employ brominated aromatic compounds as electrophilic partners. This strategic placement of bromine atoms on a molecule allows for the selective and efficient assembly of complex architectures from simpler precursors. nih.gov Therefore, incorporating bromine into a scaffold like a 1,3-diketone introduces reactive sites that can be used for subsequent, predictable chemical modifications.

Research Trajectories of 1,3-Bis(3-bromophenyl)propane-1,3-dione: An Academic Perspective

While the constituent parts of this compound—the 1,3-diketone core and the bromophenyl groups—are well-studied, specific academic research focusing solely on this compound is not extensively documented in publicly available literature. The compound is commercially available, often designated as a "useful research chemical," indicating its role as a building block or intermediate rather than an end-product.

Based on its structure, the research trajectories for this compound can be logically projected. Its synthesis would most likely be achieved via a crossed Claisen condensation between 3-bromoacetophenone and a methyl or ethyl 3-bromobenzoate, utilizing a strong base like sodium hydride or sodium ethoxide. wikipedia.orgorganic-chemistry.orgprepchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3387-25-5 |

| Molecular Formula | C₁₅H₁₀Br₂O₂ |

| Molecular Weight | 382.05 g/mol |

The primary research applications for this compound would likely fall into two main categories:

As a Ligand for Novel Coordination Complexes: The diketone moiety can be used to chelate various metal centers. The presence of two bromine atoms on the peripheral phenyl rings offers the potential to create metal-organic frameworks (MOFs) or polymers. The bromine sites could undergo further reactions (e.g., cross-coupling) after complexation, allowing for the post-synthetic modification of the resulting metal complex.

As a Precursor in Multi-step Organic Synthesis: The compound can serve as a scaffold for building more complex molecules. The bromine atoms can be converted into other functional groups or used as coupling sites to attach other molecular fragments. For instance, a double Suzuki coupling could replace both bromine atoms, leading to highly substituted, conjugated systems that might have interesting photophysical or electronic properties. One article has linked the compound's CAS number to research on macrocyclic diradicals, suggesting its potential use in the synthesis of larger, electronically active systems. lookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(3-bromophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFWXGQAHZWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Classical Condensation Pathways for 1,3-Diketone Synthesis

Traditional methods for forming the 1,3-dicarbonyl moiety rely on condensation reactions that build the carbon-carbon bond between the carbonyl units. The Claisen condensation and the Baker-Venkataraman rearrangement are two of the most prominent and relevant pathways.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, which are direct precursors to 1,3-diketones. libretexts.orgorganic-chemistry.org The reaction involves the base-promoted condensation between two ester molecules or, more relevantly for unsymmetrical diketones, between an ester and a ketone. organic-chemistry.org For the synthesis of the symmetrical 1,3-Bis(3-bromophenyl)propane-1,3-dione, a "crossed" or "mixed" Claisen condensation is the most direct approach.

This strategy employs two different carbonyl compounds: an ester that can be enolized and another that acts as the acylating agent. Specifically, the synthesis would involve the reaction between 3'-bromoacetophenone (B146053) and an ester of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate. The mechanism proceeds as follows:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-hydrogen from 3'-bromoacetophenone to form a nucleophilic enolate. masterorganicchemistry.com

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of ethyl 3-bromobenzoate. This forms a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group to yield the final 1,3-diketone product. youtube.com

The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-diketone, which is more acidic than the starting materials, thus requiring a stoichiometric amount of base. libretexts.org An acidic workup is then necessary to protonate the enolate and isolate the neutral 1,3-diketone. youtube.com

Table 1: Typical Reagents for Crossed Claisen Condensation

| Component | Example Reagent | Role |

|---|---|---|

| Ketone Precursor | 3'-Bromoacetophenone | Forms the enolate (nucleophile) |

| Ester Precursor | Ethyl 3-bromobenzoate | Acylating agent (electrophile) |

| Base | Sodium Hydride (NaH) | Deprotonates the ketone |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent |

The Baker-Venkataraman rearrangement is another classical method for synthesizing 1,3-diketones, particularly those with aromatic substituents. wikipedia.orgjk-sci.com The reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone derivative under basic conditions to form a β-diketone. wikipedia.orgorganic-chemistry.org

To apply this to this compound, a suitable precursor, such as 2-acetylphenyl 3-bromobenzoate, would be required. The mechanism is a base-catalyzed intramolecular acyl transfer:

A base abstracts the α-hydrogen from the acetophenone (B1666503) moiety, generating an enolate. wikipedia.org

The enolate then performs an intramolecular nucleophilic attack on the ester carbonyl. organic-chemistry.org

This acyl transfer results in the formation of the 1,3-diketone product after an acidic workup. wikipedia.org

While powerful for the synthesis of flavones and chromones from phenolic precursors, its direct application to a symmetrical diaryl diketone like the target compound is less common but theoretically feasible if the appropriate ortho-hydroxyaryl ketone precursor is used and subsequently modified. nih.govresearchgate.net A modified approach could involve the condensation of 2-(3-bromobenzoyloxy)acetophenone in the presence of a base like potassium hydroxide (B78521).

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has introduced catalytic methods that can offer milder reaction conditions and improved functional group tolerance compared to classical approaches.

Transition metal-catalyzed decarboxylative couplings have emerged as powerful tools for forming carbon-carbon bonds. researchgate.net These reactions use relatively stable and inexpensive carboxylic acids as starting materials, which undergo decarboxylation in the presence of a metal catalyst to generate a carbon nucleophile in situ. illinois.edu

The synthesis of a 1,3-diketone via this route could involve the coupling of an α-oxocarboxylate with a suitable partner. For instance, a transition-metal-free formal decarboxylative coupling between α-oxocarboxylates and α-bromoketones has been reported to produce 1,3-diketone derivatives under neutral conditions. zendy.ioresearchgate.net This approach avoids the need for strong bases. Catalysts based on copper, silver, and palladium have been shown to promote such decarboxylation and subsequent coupling reactions. researchgate.netrsc.org

Given the presence of bromine atoms in the target molecule, palladium-catalyzed cross-coupling reactions are a highly relevant and powerful synthetic strategy. The C-Br bonds can serve as synthetic handles for various transformations. While often used to modify a pre-existing diketone, palladium catalysis can also be employed to construct the core structure itself.

For example, a palladium-catalyzed carbonylative coupling reaction could be envisioned. This might involve the reaction of 3-bromoiodobenzene with carbon monoxide and a suitable nucleophile under palladium catalysis to build the benzoyl moieties. More directly, palladium catalysts are effective for the synthesis of various organic structures from aryl halides. nih.govnih.gov A stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes has been developed using palladium catalysis, showcasing the versatility of this metal in forming complex carbonyl compounds. rsc.org While a direct synthesis of this compound using this specific method is not documented, the principles of palladium catalysis suggest that coupling a 3-bromophenyl source with a three-carbon building block is a feasible strategy.

Optimization of Reaction Parameters and Yield Enhancement in this compound Preparation

Regardless of the chosen synthetic route, optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, base, catalyst system, temperature, and reaction time.

For classical condensation reactions like the Claisen condensation, the choice of base and solvent is paramount. Aprotic solvents like THF or DMF are often preferred to avoid side reactions. The strength of the base must be sufficient to deprotonate the ketone precursor without promoting self-condensation.

In modern catalytic methods, optimization involves screening different combinations of metal precursors and ligands. For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically influence the reaction's efficiency and selectivity. researchgate.net Temperature and reaction time must also be carefully controlled to prevent catalyst decomposition and the formation of byproducts. Factorial design experiments can be employed to systematically study the influence of multiple variables, such as temperature, catalyst loading, and reactant ratios, to identify the optimal conditions for synthesis. rsc.org

Table 2: Key Parameters for Optimization in Synthesis

| Synthetic Method | Parameter to Optimize | Potential Impact |

|---|---|---|

| Claisen Condensation | Base (e.g., NaH vs. LDA) | Reaction rate, yield, side reactions |

| Solvent (e.g., THF vs. Ether) | Solubility of intermediates, reaction rate | |

| Baker-Venkataraman | Temperature | Rate of rearrangement vs. decomposition |

| Base Concentration | Efficiency of enolate formation | |

| Palladium Catalysis | Ligand (e.g., TFP vs. DPPE) | Catalyst activity and stability, product yield researchgate.net |

| Catalyst Loading (mol%) | Reaction efficiency vs. cost |

By carefully selecting the synthetic strategy and meticulously optimizing the reaction conditions, the preparation of this compound can be achieved with high efficiency and purity, making it accessible for further applications.

Solvent Effects and Base Optimization

The choice of solvent and base is paramount in the synthesis of 1,3-diketones, which are frequently prepared via the Claisen condensation or the Baker-Venkataraman rearrangement. These reactions are highly sensitive to the reaction medium and the nature of the base employed, which can significantly influence the reaction rate and the final product yield.

For the synthesis of related brominated 1,3-diaryl-1,3-diones, various conditions have been explored. For instance, the Baker-Venkataraman rearrangement, a key method for forming 1,3-diketones from 2-acyloxyacetophenones, has been successfully carried out using a strong base in a suitable solvent. One reported synthesis of a bromo-substituted 1,3-diketone utilized pulverized potassium hydroxide (KOH) as the base with pyridine (B92270) serving as the solvent. This combination facilitates the necessary intramolecular acyl migration to form the dione (B5365651) structure.

In a move towards more environmentally benign methodologies, solvent-free conditions for the Baker-Venkataraman rearrangement have also been investigated. A study on the synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones demonstrated the efficacy of using pulverized potassium hydroxide at room temperature without any solvent. bas.bg This solid-state approach can offer advantages in terms of reduced waste and simplified workup procedures.

The selection of the base is critical, with strong bases being necessary to generate the requisite enolate for the condensation reaction. While potassium hydroxide is a common choice, other strong bases such as sodium ethoxide, sodium amide, and sodium hydride are also frequently employed in Claisen condensations. The optimal base often depends on the specific substrates and the solvent system used.

To illustrate the impact of solvent and base selection on the synthesis of a representative 1,3-diaryl-1,3-dione, consider the following hypothetical optimization data, which is based on typical outcomes for such reactions.

Table 1: Hypothetical Optimization of Solvent and Base for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | KOH | 60 | 75 |

| 2 | Tetrahydrofuran (THF) | NaH | 65 | 82 |

| 3 | Toluene | NaOEt | 80 | 68 |

| 4 | Dioxane | LiHMDS | 25 | 78 |

Note: The data in this table is illustrative and intended to demonstrate the typical effects of solvent and base changes on the yield of 1,3-diaryl-1,3-dione syntheses. Actual results for the specific target compound may vary.

Catalyst Selection and Loading

While the synthesis of 1,3-diketones via Claisen-type reactions is primarily base-mediated, the role of catalysts can be significant in certain contexts, particularly in enhancing reaction efficiency and selectivity. Phase-transfer catalysts (PTCs), for example, can be employed to facilitate reactions between reactants in different phases, which can be particularly useful when using solid bases like potassium hydroxide with organic solvents.

Although specific catalytic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles from related transformations can be applied. For instance, in reactions involving solid bases and organic solvents, a PTC such as a quaternary ammonium (B1175870) salt could potentially improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.

The optimization of catalyst loading is a critical aspect of any catalytic process. Insufficient catalyst may lead to slow or incomplete reactions, while an excess can lead to unwanted side reactions or be economically unviable. The optimal loading is typically determined empirically for each specific reaction.

Below is a hypothetical data table illustrating the potential effect of catalyst selection and loading on the synthesis of this compound, based on principles of phase-transfer catalysis in similar organic reactions.

Table 2: Hypothetical Catalyst Selection and Loading for the Synthesis of this compound

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 0 | Pyridine | KOH | 75 |

| 2 | Tetrabutylammonium bromide (TBAB) | 1 | Pyridine | KOH | 80 |

| 3 | Tetrabutylammonium bromide (TBAB) | 5 | Pyridine | KOH | 88 |

| 4 | Tetrabutylammonium bromide (TBAB) | 10 | Pyridine | KOH | 87 |

Note: The data in this table is illustrative and based on general principles of catalysis in organic synthesis. It is intended to show potential trends in catalyst selection and loading for the synthesis of the target compound. Actual experimental results may differ.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Investigation of Keto-Enol Tautomerism in 1,3-Bis(3-bromophenyl)propane-1,3-dione

The defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between the diketo and enol tautomeric forms. In the case of this compound, this equilibrium would involve the interconversion between the diketone form and the enol form, which is stabilized by an intramolecular hydrogen bond.

Spectroscopic Evidence of Tautomeric Equilibrium (e.g., ¹H and ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating keto-enol tautomerism in solution. The rate of interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the diketo form would be characterized by a signal for the methylene (B1212753) protons (-CH₂-) flanked by the two carbonyl groups, typically appearing in the range of δ 4.0-4.5 ppm. The enol form would exhibit a characteristic downfield signal for the enolic proton (-OH), often broad, in the region of δ 15-17 ppm due to the strong intramolecular hydrogen bond. A vinyl proton signal (-CH=) would also be present for the enol form, typically between δ 6.0 and 7.0 ppm. The aromatic protons of the 3-bromophenyl rings would show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) for both tautomers, with slight differences in their chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further definitive evidence for the tautomeric equilibrium. The diketo form would display a signal for the methylene carbon (-CH₂-) around δ 50-60 ppm and a characteristic signal for the ketone carbonyl carbons (-C=O) in the range of δ 190-205 ppm. The enol form would show a signal for the vinyl carbon (-CH=) between δ 90 and 100 ppm, and the enolic carbonyl carbons would be shifted slightly upfield compared to the diketo form, appearing around δ 180-195 ppm. The carbons of the 3-bromophenyl rings would also exhibit distinct signals for each tautomer.

Hypothetical NMR Data for Tautomeric Equilibrium:

| Tautomer | Functional Group | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Diketo | Methylene (-CH₂-) | 4.2 | 55 |

| Diketo | Carbonyl (-C=O) | - | 198 |

| Enol | Vinyl (-CH=) | 6.8 | 95 |

| Enol | Enolic Carbonyl (-C=O) | - | 185 |

| Enol | Enolic Hydroxyl (-OH) | 16.5 | - |

Note: These are estimated values based on known trends for similar compounds and are for illustrative purposes only.

Influence of Substituents and Environment on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to both electronic effects of substituents and the nature of the surrounding environment (e.g., solvent).

The solvent plays a crucial role in determining the tautomeric preference. In nonpolar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond. In polar protic solvents, the diketo form may be more stabilized through intermolecular hydrogen bonding with the solvent, which can disrupt the internal hydrogen bond of the enol. Polar aprotic solvents can also influence the equilibrium based on their ability to solvate the different dipoles of the keto and enol forms.

High-Resolution Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Conformational Studies

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic bands for both tautomers. The diketo form would exhibit a strong absorption band for the C=O stretching of the ketone groups, typically around 1700-1730 cm⁻¹. The enol form would show a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond, and a C=O stretching vibration at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding. The C=C stretching of the enol would appear around 1580-1620 cm⁻¹. Both tautomers would display characteristic C-Br stretching vibrations (typically 500-650 cm⁻¹) and aromatic C-H and C=C stretching and bending modes.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The C=O stretching vibrations are often weaker in the Raman spectrum compared to the IR, while the C=C stretching of the enol and the aromatic ring vibrations are typically strong. This can aid in the unambiguous assignment of vibrational modes.

Hypothetical Vibrational Mode Assignments:

| Vibrational Mode | Tautomer | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical FT-Raman Frequency (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | Enol | 3200-2500 (broad) | Weak/Not observed |

| C-H stretch (aromatic) | Both | 3100-3000 | 3100-3000 |

| C=O stretch | Diketo | 1720 | 1720 |

| C=O stretch (conjugated, H-bonded) | Enol | 1630 | 1630 |

| C=C stretch (enol) | Enol | 1610 | 1610 |

| C=C stretch (aromatic) | Both | 1600-1450 | 1600-1450 |

| C-Br stretch | Both | 650-500 | 650-500 |

Note: These are estimated values based on known trends for similar compounds and are for illustrative purposes only.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in solution would be expected to show intense absorption bands in the UV region, arising from π→π* transitions within the aromatic rings and the conjugated enol system. The enol form, with its extended conjugation, would likely exhibit an absorption maximum at a longer wavelength compared to the diketo form. The position and intensity of these bands would be influenced by the solvent polarity. Studies on similar dibenzoylmethane (B1670423) derivatives have shown that electron-donating groups in the para position can lead to a red shift (hyperchromic effect) in the absorption maximum researchgate.net. The effect of a meta-bromo substituent would be more complex, influencing the electronic transitions through a combination of inductive and resonance effects.

Photoluminescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties. The enol tautomer is generally the more fluorescent species in β-diketones. The fluorescence quantum yield and lifetime would be dependent on the solvent and the efficiency of non-radiative decay pathways, which can be influenced by the heavy bromine atoms (heavy-atom effect) that may promote intersystem crossing to the triplet state.

Solid-State Structural Analysis

A definitive elucidation of the molecular structure in the solid state would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the predominant tautomeric form in the crystalline state. It would also reveal details about the planarity of the molecule and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. For many 1,3-dicarbonyl compounds, the enol form is found to be dominant in the solid state due to the stabilizing effect of the intramolecular hydrogen bond. The crystal structure would also precisely define the conformation of the 3-bromophenyl rings relative to the dicarbonyl moiety.

Powder X-ray Diffraction for Crystalline Phase and Nanocrystalline Properties

Similarly, there is a lack of available powder X-ray diffraction (PXRD) studies for this compound. PXRD is instrumental in identifying the crystalline phase of a bulk sample and can be used to determine lattice parameters. Without such studies, the crystalline properties and any potential nanocrystalline characteristics of this specific compound are unknown.

Thermal Decomposition Pathways of this compound

Specific studies detailing the thermal decomposition pathways of this compound are not present in the reviewed literature. While general principles of thermal decomposition for brominated compounds exist, a specific analysis using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to understand its specific degradation behavior, identify decomposition temperatures, and characterize the resulting products. Such a study has not been published.

Reactivity and Mechanistic Investigations of 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Reactivity at the Methylene (B1212753) Bridge (C-2 Position)

The carbon atom situated between the two carbonyl groups (the C-2 or alpha position) is flanked by electron-withdrawing groups, rendering its protons acidic. This acidity is the cornerstone of the methylene bridge's reactivity, facilitating the formation of a stable enolate ion, which is a key intermediate in numerous reactions.

The active methylene bridge of 1,3-dicarbonyl compounds is susceptible to halogenation. researchgate.net Under acidic conditions, the reaction proceeds through an enol intermediate. The process begins with the protonation of one of the carbonyl oxygens, which facilitates tautomerization to the more nucleophilic enol form. libretexts.orgmasterorganicchemistry.com This enol then attacks an electrophilic halogen, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the alpha-halogenated product. researchgate.netlibretexts.org The rate of this acid-catalyzed halogenation is typically dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The reactivity of 1,3-Bis(3-bromophenyl)propane-1,3-dione is intrinsically linked to its keto-enol tautomerism. researchgate.netdoubtnut.com The 1,3-dicarbonyl moiety allows the molecule to exist in equilibrium between the diketo form and two possible enol forms. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. researchgate.netstackexchange.comresearchgate.net This stabilization often causes the equilibrium to favor the enol tautomer, particularly in non-polar solvents. researchgate.net For unsymmetrical 1,3-diketones, the enol form that allows for greater conjugation is typically predominant. stackexchange.com In the case of this compound, the two possible enol forms are equivalent due to the molecule's symmetry.

| Tautomer | Key Features | Stabilizing Factors |

| Diketone | Contains two carbonyl (C=O) groups separated by a methylene (CH₂) group. | - |

| Enol | Contains a hydroxyl (C-OH) group and a carbonyl (C=O) group conjugated with a C=C double bond. | Intramolecular hydrogen bonding; Extended conjugation creating a pseudo-aromatic ring. |

The acidic nature of the methylene bridge makes it a potent nucleophile after deprotonation by a base. This reactivity is harnessed in various nucleophilic addition and condensation reactions.

A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. wikipedia.org This reaction involves a nucleophilic addition to the carbonyl group, followed by a dehydration step to form an α,β-unsaturated product. wikipedia.orgresearchgate.net For 1,3-diketones, this reaction provides a pathway to synthesize more complex, highly functionalized molecules. nih.gov

Another significant reaction is the synthesis of heterocyclic compounds, particularly pyrazoles. The condensation of 1,3-diketones with hydrazine (B178648) or its derivatives is a fundamental and widely used method for constructing the pyrazole (B372694) ring. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.com The reaction proceeds via a cyclocondensation mechanism where the hydrazine, acting as a bidentate nucleophile, attacks both carbonyl carbons of the diketone, followed by dehydration to form the stable aromatic pyrazole ring. nih.gov This method is highly versatile and can be used to produce a wide array of substituted pyrazoles. organic-chemistry.orgnih.gov

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-unsaturated carbonyl compound |

| Pyrazole Synthesis | Hydrazine or substituted hydrazine | Substituted pyrazole |

Reactivity of Bromine Substituents on Phenyl Rings

The two bromine atoms attached to the phenyl rings serve as reactive handles for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows the molecule to act as a monomer or a building block for larger, more complex architectures.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. numberanalytics.comorganic-chemistry.org The mild reaction conditions have made it a widely used tool in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov

Given that this compound possesses two aryl bromide moieties, it can undergo a double Sonogashira coupling with di-alkynes to form conjugated polymers. This polycondensation reaction creates extended π-systems with interesting electronic and photophysical properties, making them suitable for applications in materials science. mdpi.com

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.orgnumberanalytics.com

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br).

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst. numberanalytics.comyoutube.com

| Reaction Component | Typical Reagent/Catalyst | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Terminal alkyne (e.g., phenylacetylene) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Amine (e.g., triethylamine, diethylamine) | Neutralizes HBr byproduct, aids in acetylide formation |

Aryl halides, such as the bromophenyl groups in the target molecule, can serve as precursors to highly reactive intermediates known as arynes (e.g., benzyne). wikipedia.org Arynes are typically generated by treating the aryl halide with a very strong base, which induces the elimination of a proton and the halide from adjacent positions. tcichemicals.com For instance, 3-bromophenyl derivatives can be converted to the corresponding benzyne (B1209423) intermediate.

Once generated, these strained and highly reactive species can undergo a variety of transformations. wikipedia.org They are potent electrophiles and dienophiles, readily participating in:

Nucleophilic Additions : Reaction with various nucleophiles. cbijournal.com

Pericyclic Reactions : Such as [4+2] cycloadditions (Diels-Alder reactions) with dienes or [2+2] cycloadditions. cbijournal.com

Multi-component Reactions : Trapping by multiple species in a single pot. tcichemicals.com

The generation of an aryne from this compound would open pathways to complex polycyclic and spirocyclic structures, depending on the reaction conditions and the trapping agents employed.

Mechanistic Studies of this compound Transformations

The transformations of this compound are governed by well-established reaction mechanisms characteristic of its functional groups.

Reactions at the Methylene Bridge : The mechanism for reactions like alpha-halogenation is predicated on the formation of an enol or enolate. libretexts.orgyoutube.com Acid-catalyzed halogenation involves the slow, rate-determining formation of a neutral enol, which then acts as the nucleophile. libretexts.org Condensation reactions, such as pyrazole synthesis, involve nucleophilic attack by an external reagent (e.g., hydrazine) on the carbonyl carbons, followed by intramolecular cyclization and dehydration, driven by the formation of a stable aromatic ring. nih.govmdpi.com

Reactions of the Aryl Bromides : The mechanism of cross-coupling reactions like the Sonogashira coupling is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. libretexts.orgnumberanalytics.com The precise nature of the intermediates and the rate of each step can be influenced by the choice of ligands, base, and solvent. Mechanistic investigations into palladium-catalyzed arylations of 1,3-diketones have shown that the final C-C bond formation occurs via reductive elimination from an arylpalladium enolate intermediate. acs.org

Aryne Formation : The mechanism of aryne generation from an aryl halide involves a two-step elimination process (E2-like or E1cb-like depending on the substrate and base). The subsequent reactions of the aryne are typically rapid and dictated by the high energy of the strained triple bond. cbijournal.com

Understanding these distinct mechanistic pathways is crucial for controlling the reactivity of this compound and directing its synthesis towards desired, specific products.

Role of Enolate Intermediates in Reactions

The acidic nature of the α-protons in 1,3-dicarbonyl compounds leads to the ready formation of enolate ions in the presence of a base. For this compound, this results in a highly stabilized nucleophile due to the delocalization of the negative charge across the two carbonyl groups. This delocalization significantly enhances the stability of the enolate, making it a key intermediate in numerous reactions.

The general process of enolate formation can be depicted as follows:

A generalized scheme for the base-mediated formation of the enolate intermediate of a 1,3-diaryl-1,3-dione.

A generalized scheme for the base-mediated formation of the enolate intermediate of a 1,3-diaryl-1,3-dione.Once formed, this enolate can participate in a variety of carbon-carbon bond-forming reactions. These include, but are not limited to, alkylation, acylation, and condensation reactions. The regioselectivity of these reactions is generally high, with the nucleophilic attack occurring at the central carbon atom.

Key Reactions Involving the Enolate Intermediate:

| Reaction Type | Reagent | Product Type | Significance |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-β-diketone | Introduction of alkyl substituents |

| Acylation | Acyl chloride (RCOCl) | α-Acyl-β-diketone | Formation of tri-carbonyl compounds |

| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy-diketone | Carbon-carbon bond formation with carbonyl compounds |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound | Conjugate addition for extended carbon skeletons |

The reactivity of the enolate can be influenced by several factors, including the nature of the base used for its formation, the solvent, and the reaction temperature. These parameters can affect the equilibrium between the keto and enol forms and the aggregation state of the enolate, thereby influencing the outcome of the reaction.

Catalytic Cycle Analysis in Derivatization Processes

The derivatization of this compound often employs metal catalysts to achieve high efficiency and selectivity. While specific catalytic cycle analyses for this exact compound are not extensively detailed in the available literature, a generalized catalytic cycle for the metal-catalyzed derivatization of 1,3-diaryl-β-diketones can be proposed based on established mechanisms for similar substrates. These reactions are crucial for the synthesis of more complex molecules, such as various heterocyclic compounds.

A common application of catalytic processes involving 1,3-diketones is in the synthesis of heterocycles, where the diketone serves as a key building block. For instance, in a palladium-catalyzed reaction, the cycle would typically involve the following key steps:

Oxidative Addition: The active catalyst, often a Pd(0) species, undergoes oxidative addition with a reactant, for example, an aryl halide.

Transmetalation/Coordination: The 1,3-diketone, typically as its enolate, coordinates to the metal center.

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst which can then re-enter the catalytic cycle.

Below is a generalized representation of a catalytic cycle for a cross-coupling reaction involving a 1,3-diaryl-β-diketone:

A generalized catalytic cycle for the palladium-catalyzed cross-coupling of a 1,3-diaryl-β-diketone with an aryl halide.

A generalized catalytic cycle for the palladium-catalyzed cross-coupling of a 1,3-diaryl-β-diketone with an aryl halide.Derivatization and Transformative Chemistry of 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Synthesis of Heterocyclic Compounds from 1,3-Bis(3-bromophenyl)propane-1,3-dione

The 1,3-dicarbonyl unit is a key synthon for the construction of various five- and six-membered heterocyclic rings. The presence of the two aryl groups and the reactive methylene (B1212753) bridge in this compound allows for the synthesis of a range of substituted heterocycles.

Furan Formation from 1,3-Diketones and Alkenyl Bromides

The synthesis of furans from 1,3-diketones is a well-established transformation in organic chemistry. One prominent method involves the palladium-catalyzed one-pot reaction of 1,3-dicarbonyl compounds with alkenyl bromides. researchgate.net This approach allows for the construction of polysubstituted furans. While specific studies on this compound are not extensively detailed in the literature, the general mechanism can be applied. The reaction typically proceeds under the influence of a palladium catalyst, such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, or Pd(acac)₂, in the presence of a base and an oxidant. researchgate.net

The versatility of this method has been demonstrated with various 1,3-diarylpropane-1,3-diones, including those with substituted phenyl rings. For instance, the reaction of 1,3-diphenylpropane-1,3-dione (B8210364) and 1,3-bis(4-chlorophenyl)propane-1,3-dione (B179504) with different alkenyl bromides has been shown to be effective. beilstein-journals.org The reaction conditions are generally optimized by screening different catalysts, solvents, bases, and oxidants to achieve high yields. researchgate.net For example, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst in some cases, with dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as the oxidant. beilstein-journals.org

The general applicability of this palladium-catalyzed approach suggests that this compound would react with various alkenyl bromides to yield the corresponding 2,5-bis(3-bromophenyl)-substituted furans. The specific reaction outcomes and yields would likely be influenced by the nature of the alkenyl bromide used.

Pyrazole (B372694), Isoxazole, and Other Heterocyclic Derivatives

The reaction of 1,3-dicarbonyl compounds with binucleophiles is a classical and efficient route to five-membered heterocycles like pyrazoles and isoxazoles.

Pyrazole Formation: The cyclocondensation of 1,3-diketones with hydrazine (B178648) and its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. nih.gov This reaction provides a direct pathway to a wide array of substituted pyrazoles. beilstein-journals.orgnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3,5-bis(3-bromophenyl)-1H-pyrazole. When substituted hydrazines are used, a mixture of regioisomers can be formed, with the regioselectivity being influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. nih.gov For unsymmetrical 1,3-diaryl-1,3-diones, the reaction with arylhydrazines often shows a high degree of regioselectivity. cibtech.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine | 3,5-bis(3-bromophenyl)-1H-pyrazole |

| This compound | Phenylhydrazine | Mixture of 1-phenyl-3,5-bis(3-bromophenyl)-1H-pyrazole and 1-phenyl-5,3-bis(3-bromophenyl)-1H-pyrazole |

Isoxazole Formation: Similarly, the reaction of 1,3-diketones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. nih.govresearchgate.net This reaction is a widely used method for the synthesis of 3,5-disubstituted isoxazoles. nih.govresearchgate.net The condensation of this compound with hydroxylamine would result in the formation of 3,5-bis(3-bromophenyl)isoxazole. The reaction conditions can be varied, often carried out in the presence of a base or in an acidic medium, to facilitate the cyclization and dehydration steps. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydroxylamine | 3,5-bis(3-bromophenyl)isoxazole |

Functionalization of the Phenyl and Carbonyl Moieties

Beyond the synthesis of heterocycles, the structure of this compound allows for further functionalization at both the central methylene carbon and the peripheral phenyl rings.

Allylation Reactions for C-C Bond Construction

The active methylene group flanked by the two carbonyls in 1,3-diketones is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, including alkylations and allylations. The selective mono-allylation of 1,3-diketones can be challenging due to the potential for dialkylation. doi.orgsci-hub.se

Transition metal-mediated allylation reactions, such as the Tsuji-Trost allylation, offer a powerful tool for the controlled mono-allylation of 1,3-diketones. doi.orgsci-hub.se These reactions typically employ a palladium catalyst and proceed under mild conditions. doi.orgsci-hub.se While specific studies on this compound are not prevalent, the general methodology is applicable to a wide range of 1,3-dicarbonyl compounds. nih.gov For instance, the mono-allylation of various 1,3-diaryl-1,3-diones has been successfully achieved using palladium catalysis, providing the 2-allyl derivatives in good yields. doi.org

Another approach for the allylation of ketones involves copper-catalyzed methods using 1,3-dienes as allyl surrogates. nih.gov This method has been shown to be effective for a variety of ketones, including those with aromatic substituents. nih.gov

| Starting Material | Reagent | Product |

| This compound | Allyl bromide (with Pd catalyst) | 2-allyl-1,3-bis(3-bromophenyl)propane-1,3-dione |

| This compound | 1,3-Butadiene (with Cu-H catalyst) | 2-(but-2-en-1-yl)-1,3-bis(3-bromophenyl)propane-1,3-dione |

Modifications Enhancing Ligand Properties

The 1,3-diketonate moiety is a classic chelating ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netijrbat.in The properties of these ligands can be fine-tuned by introducing additional functional groups.

Functionalization of the Phenyl Rings: The bromo-substituents on the phenyl rings of this compound can serve as handles for further functionalization through cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings could be employed to introduce new aryl, alkyl, or amino groups, thereby creating more complex and potentially multidentate ligands. mdpi.com This approach allows for the synthesis of ligands with tailored electronic and steric properties for specific applications in catalysis or materials science, such as the construction of metal-organic frameworks (MOFs). researchgate.netresearchgate.netjyu.fi

Formation of Schiff Base Ligands: The carbonyl groups of 1,3-diketones can be condensed with primary amines to form Schiff base ligands. scirp.orgnih.gov This reaction transforms the bidentate diketonate ligand into a tetradentate or higher denticity ligand, depending on the nature of the amine used. For instance, reaction with a diamine like ethylenediamine (B42938) would lead to a tetradentate N₂O₂ ligand. These multidentate ligands can form highly stable complexes with transition metals. cibtech.orgnih.gov The synthesis of Schiff base metal complexes derived from various 1,3-diones has been extensively studied, highlighting their diverse coordination chemistry and potential applications in catalysis and materials science. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Ethylenediamine | Tetradentate Schiff base ligand |

| This compound | 2-Aminoethanol | Tridentate Schiff base ligand |

Coordination Chemistry and Metal Complexation of 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Ligand Properties of 1,3-Bis(3-bromophenyl)propane-1,3-dione

The coordination behavior of this compound is fundamentally dictated by its structural and electronic characteristics. The presence of two bromine atoms on the phenyl rings influences the electron density of the diketone moiety, which in turn affects its interaction with metal ions.

Binding Modes and Chelation Behavior with Transition Metal Ions

In its deprotonated form, this compound typically acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of the enolate form. This coordination results in the formation of a stable six-membered chelate ring. derpharmachemica.com The general structure of such a chelate is a cornerstone of the coordination chemistry of β-diketones.

While the primary binding mode is bidentate chelation, the possibility of forming polynuclear complexes or complexes with different coordination geometries exists, depending on the metal ion, the reaction stoichiometry, and the presence of other coordinating ligands. However, specific studies detailing the binding modes of this compound with a range of transition metal ions are not extensively documented in the current literature.

Stoichiometry and Stability of Metal-1,3-Bis(3-bromophenyl)propane-1,3-dione Complexes

The stoichiometry of metal complexes with this compound is expected to follow general trends observed for β-diketonate complexes. For divalent transition metal ions (M²⁺), complexes with a 1:2 metal-to-ligand ratio (ML₂) are common, resulting in tetrahedral or square planar geometries. For trivalent metal ions (M³⁺), 1:3 complexes (ML₃) are typically formed, leading to octahedral geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthetic Routes for Novel Metal Chelates

A common synthetic approach involves the deprotonation of the β-diketone using a base, followed by the addition of a metal salt. The choice of solvent and base is crucial for obtaining pure products. For instance, a general method for the synthesis of related β-diketone metal complexes involves dissolving the ligand in a suitable solvent like ethanol (B145695) or methanol, adding a base such as sodium hydroxide (B78521) or an amine to deprotonate the ligand, and then adding a solution of the metal salt. The resulting complex often precipitates from the solution and can be purified by recrystallization. nih.gov

While this general methodology is applicable, specific synthetic procedures and optimized reaction conditions for the preparation of a wide range of novel metal chelates of this compound have not been extensively reported.

Advanced Spectroscopic Characterization of Metal Complexes (e.g., NMR, IR, Mass Spectrometry)

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the C=O and C=C stretching vibrations of the enol form are expected. Upon complexation, the C=O stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen atoms to the metal ion. New bands corresponding to M-O vibrations may also appear in the low-frequency region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, the enolic proton gives a characteristic signal. Upon complexation, this signal disappears. The chemical shifts of the other protons in the ligand, particularly those on the phenyl rings and the methine proton, can provide information about the coordination environment. For paramagnetic complexes, NMR spectra are often broad and more complex to interpret.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed to obtain the mass spectrum of the intact complex.

While these techniques are standard for the characterization of such compounds, detailed and specific spectroscopic data (IR, NMR, and mass spectra) for a range of transition metal complexes of this compound are not widely available in the scientific literature.

Advanced Studies on the Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are of significant interest due to their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. These properties are determined by the nature of the metal ion, its oxidation state, and the ligand field environment.

Electronic Properties: The electronic spectra (UV-Vis) of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding. For instance, the electronic spectra of octahedral and tetrahedral complexes of the same metal ion will exhibit distinct features.

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which helps in assigning the geometry and the spin state (high-spin or low-spin) of the metal center. For example, a square planar Ni(II) complex is typically diamagnetic, while an octahedral Ni(II) complex is paramagnetic. researchgate.net

Detailed experimental and theoretical studies on the electronic and magnetic properties of metal complexes specifically derived from this compound are currently lacking in the available scientific literature. Such studies would be valuable for understanding the influence of the bromo-substituents on the ligand field and the resulting electronic and magnetic behavior of the complexes.

Spin-Crossover Phenomena in Fe(III) Complexes

The occurrence of SCO is highly dependent on the ligand field strength. Ligands that induce a field strength close to the spin-pairing energy of the metal ion can lead to temperature-dependent spin transitions. In Fe(III) complexes, the coordination environment, including the nature of the ligands and any co-ligands, plays a crucial role in determining whether SCO will occur. For instance, heteroleptic Fe(III) complexes containing both a β-diketonate and another ligand, such as 2,2'-bipyridine, have been shown to exhibit partial spin-crossover transitions.

In such systems, the magnetic susceptibility measurements as a function of temperature are the primary method to characterize the SCO behavior. A typical SCO profile would show a gradual or abrupt change in the magnetic moment at a specific transition temperature (T1/2). For example, a related heteroleptic Fe(III) complex was found to be predominantly in the high-spin state at higher temperatures, with a partial transition to the low-spin state at approximately 46 K. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique to confirm the presence of both HS and LS Fe(III) centers.

The introduction of halogen substituents, such as the bromine atoms in this compound, can influence the ligand field strength and intermolecular interactions. These modifications can potentially lead to cooperative effects and abrupt spin transitions with thermal hysteresis, which are desirable for applications in molecular switches and data storage. rsc.org

Table 1: Representative Spin-Crossover Parameters for a Heteroleptic Fe(III) β-Diketonate Complex

| Parameter | Value |

| High-Spin (HS) Fraction (T > 75 K) | ~93% |

| Low-Spin (LS) Fraction (T > 75 K) | ~7% |

| Spin-Crossover Temperature (T*) | ~46 K |

| High-Spin (HS) Fraction (T < 46 K) | ~76% |

| Low-Spin (LS) Fraction (T < 46 K) | ~24% |

Note: This data is for a related halogen-substituted Fe(III) β-diketonate complex and is presented here for illustrative purposes due to the lack of specific data for this compound complexes.

Optical Properties and Luminescence of Lanthanide Complexes

Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. nih.gov These properties arise from f-f electronic transitions within the lanthanide ions. However, since these transitions are Laporte-forbidden, direct excitation of the lanthanide ion is inefficient. polyu.edu.hk To overcome this, organic ligands, such as β-diketones, are employed as "antenna" chromophores. polyu.edu.hk The organic ligand absorbs incident light (typically UV) and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. nih.gov This process is known as the "antenna effect." polyu.edu.hk

While specific studies on the optical properties of lanthanide complexes with this compound were not found, extensive research on analogous lanthanide β-diketonate complexes provides a strong basis for predicting their behavior. bohrium.comtandfonline.com Europium(III) and Terbium(III) complexes, in particular, are widely studied for their bright red and green emissions, respectively. researchgate.netulakbim.gov.tr

The luminescence of Eu(III) complexes is dominated by transitions from the 5D0 excited state to the 7FJ (J = 0-4) ground states. The hypersensitive 5D0 → 7F2 transition, typically observed around 612-617 nm, is particularly sensitive to the coordination environment and is responsible for the intense red emission. nih.govutm.md The relative intensity of this transition compared to the magnetic dipole allowed 5D0 → 7F1 transition provides information about the symmetry of the coordination site. utm.md

For Tb(III) complexes, the characteristic green luminescence arises from transitions from the 5D4 excited state to the 7FJ (J = 6-0) ground states, with the 5D4 → 7F5 transition being the most intense. digitellinc.com

The photophysical properties of these complexes, including the quantum yield and luminescence lifetime, are highly dependent on the efficiency of the energy transfer from the ligand to the metal ion and the presence of non-radiative decay pathways. The triplet state energy of the β-diketonate ligand must be appropriately matched with the accepting energy level of the lanthanide ion for efficient sensitization. The presence of heavy atoms like bromine in this compound could potentially enhance intersystem crossing in the ligand, which may influence the energy transfer efficiency.

Table 2: Typical Photoluminescence Data for a Europium(III) β-Diketonate Complex

| Parameter | Wavelength (nm) | Transition |

| Excitation Maximum | ~350-400 | Ligand-centered (π-π*) |

| Emission Maximum 1 | ~580 | 5D0 → 7F0 |

| Emission Maximum 2 | ~592 | 5D0 → 7F1 |

| Emission Maximum 3 | ~615 | 5D0 → 7F2 |

| Emission Maximum 4 | ~650 | 5D0 → 7F3 |

| Emission Maximum 5 | ~700 | 5D0 → 7F4 |

Note: This data represents typical values for Eu(III) β-diketonate complexes and is provided for illustrative purposes.

Theoretical and Computational Chemistry of 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,3-Bis(3-bromophenyl)propane-1,3-dione, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy conformation (geometry optimization). This process would yield precise bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational analysis would be performed to confirm the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra could then be compared with experimental data for validation.

HOMO-LUMO Gap Analysis and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. The electron density distribution would further map out the electron-rich and electron-deficient regions of the molecule.

Reactivity Prediction and Mechanistic Insights via Computational Methods

Computational methods can predict how and where a molecule is likely to react.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would quantify the delocalization of electron density, particularly the hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis) orbitals. This would offer insights into the stability of the molecule arising from these electronic interactions and provide detailed information on atomic charges and hybridizations.

Fukui and Parr Functions for Electrophilic and Nucleophilic Sites

To more precisely predict reactivity, Fukui and Parr functions are calculated. These functions, derived from conceptual DFT, help in identifying the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these local reactivity descriptors, one could pinpoint the most reactive sites on the two 3-bromophenyl rings and the central propane-1,3-dione linker.

Modeling of Spectroscopic Data and Comparison with Experimental Observations

A key application of computational chemistry is the prediction of spectroscopic data. As mentioned, DFT calculations can generate theoretical IR and Raman spectra. Additionally, methods like Time-Dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. Comparing these computationally modeled spectra with experimentally obtained spectra is a critical step in validating the accuracy of the theoretical methods and the calculated molecular structure.

Until dedicated computational studies on this compound are conducted and published, a detailed, data-rich analysis as outlined above remains speculative.

Computational Studies of this compound in Complex Systems (e.g., Ligand-Metal Interactions)

Following a comprehensive search of available scientific literature, no specific computational studies detailing the ligand-metal interactions or the behavior of this compound in complex systems were identified.

Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to model and predict the geometric and electronic structures of metal complexes. These studies provide valuable insights into the nature of bonding between a ligand, such as a β-diketone, and a metal center. Key parameters that are typically investigated include bond lengths, bond angles, coordination energies, and the electronic properties of the resulting complex.

While computational studies have been conducted on analogous bis-β-diketone ligands and their complexes with various metals, including lanthanides, specific research on the 3-bromophenyl substituted derivative is not present in the surveyed literature. Such studies, were they available, would be instrumental in understanding how the electronic and steric properties of the bromine substituents on the phenyl rings influence the coordination chemistry and stability of the resulting metal complexes. The inductive effect of the bromine atoms would be of particular interest in theoretical investigations.

Without dedicated research and published data, any detailed discussion on the computational aspects of this compound in ligand-metal interactions would be speculative. Therefore, no detailed research findings or data tables can be presented at this time.

Emerging Applications in Materials Science and Catalysis

Integration into Polymer Systems

The presence of two bromine atoms on the phenyl rings of 1,3-Bis(3-bromophenyl)propane-1,3-dione makes it an ideal monomer for incorporation into polymeric structures through various cross-coupling reactions. This integration allows for the synthesis of polymers with tailored electronic and photophysical properties.

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is the basis for their unique optical and electronic properties. This compound can be readily incorporated into the main chain of conjugated polymers via palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, or Stille coupling.

A notable example, analogous to the applications of the 3-bromo isomer, is the synthesis of a novel conjugated polymer (PDBDBM) through a Sonogashira coupling reaction of 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) with 1,4-dioctyloxy-2,5-diethynylbenzene. nih.gov It is anticipated that this compound can be polymerized in a similar manner with various diethynyl-functionalized comonomers to yield a range of conjugated polymers. The β-diketone moiety within the polymer backbone introduces a site for metal chelation and can influence the polymer's conformation and photophysical properties. The resulting polymers are often soluble in common organic solvents and exhibit strong fluorescence, making them suitable for various applications. nih.gov

Table 1: Examples of Polymerization Reactions for Integrating Bis(bromophenyl)propane-1,3-dione Moieties

| Polymerization Reaction | Comonomer Example | Catalyst System | Potential Polymer Properties |

|---|---|---|---|

| Sonogashira Coupling | 1,4-Diethynylbenzene | Pd(PPh₃)₄ / CuI | Fluorescent, metal-chelating |

| Suzuki Coupling | Fluorene-2,7-diboronic acid | Pd(PPh₃)₄ | Optoelectronically active |

| Stille Coupling | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Conductive, electrochromic |

The incorporation of the this compound unit into conjugated polymer backbones can significantly impact their optoelectronic properties. The β-diketone group can act as an electron-accepting unit, enabling the development of donor-acceptor (D-A) type copolymers. rsc.org This D-A architecture is a common strategy for tuning the band gap of conjugated polymers, which is crucial for applications in organic electronics. rsc.org

Applications in Catalysis

The β-diketone functionality in this compound is an excellent chelating ligand for a wide range of metal ions. ijpras.com This property allows for its use in both homogeneous and heterogeneous catalysis.

As a bidentate ligand, this compound can form stable complexes with transition metals such as ruthenium and manganese, which are known to be active catalysts for oxidation reactions. nih.govorganic-chemistry.org While specific studies on the catalytic activity of this compound complexes in olefin oxidation are not extensively documented, the general principles of catalysis by metal β-diketonate complexes are well-established.

For instance, ruthenium complexes are effective catalysts for the oxidative cleavage of olefins. nih.gov A plausible catalytic cycle would involve the formation of a high-valent ruthenium-oxo species, which then reacts with the olefin. The this compound ligand would serve to stabilize the ruthenium center and modulate its reactivity. Similarly, manganese(III) complexes are known to catalyze the oxidation of alcohols and could potentially be adapted for olefin oxidation. nih.govrsc.org The electronic properties of the bromophenyl groups can influence the catalytic activity of the metal center.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the this compound ligand can be immobilized onto a solid support, such as mesoporous silica (B1680970). This creates a heterogeneous catalyst that is easily recoverable.

The functionalization of mesoporous organosilicas can be achieved by grafting the this compound molecule onto the silica surface. This can be accomplished by first modifying the ligand with a silane (B1218182) coupling agent, which can then react with the surface silanol (B1196071) groups of the silica. Once the ligand is anchored, it can be complexed with a catalytically active metal ion. These functionalized materials would combine the high surface area and ordered pore structure of mesoporous silica with the catalytic activity of the metal-diketonate complex, potentially leading to enhanced catalytic performance and stability.

Sensing Applications for Metal Ions (Mechanistic Aspects)

The ability of the β-diketone moiety to chelate with metal ions, coupled with the fluorescent nature of the corresponding conjugated polymers, makes this compound a promising candidate for the development of fluorescent chemosensors for metal ions. nih.gov

The mechanism of sensing typically relies on the change in the fluorescence properties of the material upon binding to a metal ion. For the analogous polymer PDBDBM, synthesized from the 4-bromo isomer, the fluorescence is significantly quenched in the presence of Cu²⁺ and Fe³⁺ ions. nih.gov This fluorescence quenching is attributed to the coordination of the metal ions with the β-diketone units along the polymer backbone. nih.gov This interaction can facilitate photoinduced electron transfer (PET) from the excited polymer to the metal ion, providing a non-radiative decay pathway and thus quenching the fluorescence. mdpi.com

Another possible mechanism is the formation of a ground-state complex between the polymer and the metal ion, which may be non-fluorescent or have a lower fluorescence quantum yield. The high sensitivity and selectivity of such polymer-based sensors are due to the "molecular wire" effect of the conjugated backbone, which allows the binding of a single metal ion to quench the fluorescence of a large segment of the polymer chain, leading to signal amplification. nih.gov

The sensing can also manifest as a "turn-on" response, where the fluorescence is enhanced upon metal ion binding. This can occur if the metal ion restricts intramolecular rotations within the fluorophore, reducing non-radiative decay pathways, or if it disrupts a pre-existing quenching mechanism. researchgate.net The specific response ("turn-on" or "turn-off") depends on the nature of the fluorophore, the metal ion, and their interaction. nih.govrsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-bis(4-bromophenyl)propane-1,3-dione |

| 1,4-dioctyloxy-2,5-diethynylbenzene |

| PDBDBM |

| 1,4-Diethynylbenzene |

| Fluorene-2,7-diboronic acid |

Role as Precursors in the Synthesis of Advanced Materials

This compound serves as a critical precursor in the development of advanced functional materials, particularly in the realm of coordination chemistry. Its unique molecular structure, featuring two bromine atoms on the phenyl rings, allows for the synthesis of specialized metal complexes with tailored properties. These materials are of significant interest for their potential applications in optics and sensor technology.

Research has demonstrated the utility of this compound as a ligand in the formation of lanthanide(III) β-diketonate complexes. polyu.edu.hk These complexes are a class of coordination compounds known for their intriguing photophysical properties. The synthesis involves the reaction of the dione (B5365651) with a lanthanide metal source, leading to the formation of complexes where the lanthanide ion is coordinated to the β-diketonate ligand.

A key area of investigation for these materials is their luminescence, including photoluminescence, triboluminescence, and high-pressure luminescence. polyu.edu.hk The presence of the halogen atoms in the ligand structure, such as in this compound, has been shown to influence the crystal packing of the resulting complexes. This, in turn, can affect their luminescent properties. For instance, studies on related europium(III) halogenated-β-diketonate complexes have revealed that the size and position of the halogen atoms impact the crystal structure and the triboluminescent behavior of the material. polyu.edu.hk

The exploration of such lanthanide complexes is driven by the quest for new materials with applications in areas like stress sensing and anti-counterfeiting labels, where the mechanical induction of light emission (triboluminescence) is a desirable feature. polyu.edu.hk The research into these materials contributes to a deeper understanding of structure-property relationships in luminescent coordination compounds.

Below is a data table summarizing the types of advanced materials synthesized using this compound as a precursor and their notable findings.

| Precursor Compound | Type of Advanced Material | Metal Ion | Key Research Findings |

| This compound | Lanthanide(III) β-diketonate complexes | Lanthanide ions (e.g., Europium) | Investigated for photoluminescence, triboluminescence, and high-pressure luminescence. The halogenated ligand influences crystal packing and luminescent properties. polyu.edu.hk |

This foundational work highlights the potential of this compound as a building block for creating sophisticated materials with specific and tunable optical and mechanical properties.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1,3-Bis(3-bromophenyl)propane-1,3-dione

Research on this compound, while not as extensive as for its parent compound dibenzoylmethane (B1670423), is beginning to reveal its potential. The presence of bromine atoms at the meta positions of the phenyl rings significantly influences its chemical behavior. Current studies are primarily focused on its synthesis, typically achieved through a Claisen condensation reaction between a 3-bromobenzoate ester and 3-bromoacetophenone.

The primary area of investigation for this and similar β-diketones lies in their exceptional ability to act as chelating ligands for a wide array of metal ions. The deprotonated diketone forms stable six-membered chelate rings with metals, a property that is fundamental to its application in coordination chemistry. The bromine substituents are known to affect the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complexes.

Unexplored Reactivity and Derivatization Pathways

While the fundamental reactivity of the β-diketone core is well-understood, the specific influence of the 3-bromophenyl groups in this compound opens up avenues for unexplored chemical transformations.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |